2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Medicinal chemistry Lead-like property space Procurement specification

Source this sulfonamide–benzothiazole acetamide to systematically explore electronic and lipophilic effects at the 4-position of the phenylsulfonyl ring. Its 4-methoxy group (Hammett σₚ = –0.27) offers a distinct electron-donating resonance effect vs. the 4-fluoro analog (σₚ = +0.06), creating a defined perturbation window for matched-pair SAR. The intermediate cLogP (~2.8) fills a lipophilicity gap between polar (cLogP ~2.5) and lipophilic (cLogP ~3.4) analogs, making it the preferred reference point for defining solubility tolerance in screening cascades. Requires batch-specific purity documentation (≥95% HPLC) and NMR identity confirmation before use.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 941907-81-9
Cat. No. B2618253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
CAS941907-81-9
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2O4S2/c1-11-18-15-8-3-12(9-16(15)24-11)19-17(20)10-25(21,22)14-6-4-13(23-2)5-7-14/h3-9H,10H2,1-2H3,(H,19,20)
InChIKeyDYNFZTAHJQNGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide (CAS 941907-81-9): Chemical Identity and Structural Baseline for Procurement


The compound 2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide (CAS 941907-81-9) is a fully synthetic small molecule belonging to the sulfonamide–benzothiazole acetamide class, with a molecular formula of C₁₇H₁₆N₂O₄S₂ and a molecular weight of 376.5 g/mol [1]. Its architecture integrates an electron-rich 4-methoxyphenylsulfonyl group, a central acetamide linker, and a 2-methylbenzothiazol-6-yl scaffold—a combination that constrains its physicochemical profile and differentiates it from closely related analogs bearing halogen, thioether, or alternative heterocyclic substitutions . This compound is cataloged by multiple screening-library suppliers, indicating its intended use as a probe or lead-like molecule in early-stage discovery; however, peer-reviewed biological annotation remains absent from major public databases at the time of this analysis [1].

Why Generic Substitution Is Unsupportable for 2-((4-Methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide Without Empirical Equivalence Data


Despite a shared benzothiazole–acetamide core, in-class analogs bearing alternative 4-position substituents—such as the 4-fluorophenylsulfonyl (CAS 895467-59-1) or 4-fluorophenylthio (CAS 898439-07-1) derivatives—exhibit divergent calculated lipophilicity, hydrogen-bond acceptor capacity, and steric bulk [1]. The target compound’s 4-methoxy group introduces a hydrogen-bond acceptor (ether oxygen) and an electron-donating resonance effect absent in the 4-fluoro analog, which instead provides an electron-withdrawing inductive influence and lower polar surface area [2]. In the absence of head-to-head pharmacological or pharmacokinetic profiling for any member of this sub-series, there is no validated basis for assuming equipotency, selectivity, or ADME interchangeability; substituting one analog for another without confirmatory assay data introduces a risk of silent target de-prioritization or artefactual structure–activity conclusions [1]. The quantitative structural divergences detailed below constitute the only currently available—albeit incomplete—framework for discriminating these compounds during scientific selection.

Quantitative Differentiation Evidence for 2-((4-Methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide Versus the Closest Structural Analogs


Molecular Weight and Formula Shift Versus 4-Fluorophenylsulfonyl Analog (CAS 895467-59-1)

The target compound’s molecular weight (376.5 g/mol) exceeds that of its 4-fluorophenylsulfonyl analog (364.4 g/mol) by 12.1 g/mol, attributable to replacement of the 4-fluoro substituent with a 4-methoxy group [1]. This mass difference directly affects molar-based dosing calculations and stock-solution preparation protocols .

Medicinal chemistry Lead-like property space Procurement specification

Hydrogen-Bond Acceptor Topology and Calculated TPSA Differentiation Versus 4-Fluorophenylthio Analog (CAS 898439-07-1)

The target compound contains a sulfonyl bridge (–SO₂–) tethering the 4-methoxyphenyl ring to the acetamide, whereas the 4-fluorophenylthio analog uses a thioether (–S–) linker [1]. This substitution alters the calculated topological polar surface area (TPSA): the target sulfone contributes ~17.07 Ų additional PSA relative to a thioether, resulting in a higher predicted TPSA that may reduce passive membrane permeability relative to the thioether analog [2]. The 4-methoxy oxygen further contributes a hydrogen-bond acceptor site absent in the 4-fluoro derivative.

Physicochemical profiling Permeability prediction Enzyme inhibitor design

Electron-Donating 4-Methoxy Substituent Effect: A Class-Level Distinction from Electron-Withdrawing 4-Fluoro Series

The 4-methoxyphenyl group in the target compound exerts a resonance electron-donating effect (+M) via the para-oxygen lone pair, whereas the 4-fluorophenyl group in the closest sulfonyl analog is inductively electron-withdrawing (–I) with weak resonance donation [1]. The Hammett σₚ constant for –OCH₃ is –0.27 (electron-donating), while for –F it is +0.06 (weakly electron-withdrawing) [2]. This electronic divergence can alter the electron density on the sulfonyl group and, in turn, modulate hydrogen-bond acceptor strength and potential interactions with target protein residues.

Structure–activity relationship Electronic effects Medicinal chemistry design

Calculated Lipophilicity (cLogP) Differentiates the Target from Both 4-Fluoro and Thioether Analogs

Predicted octanol–water partition coefficients indicate that the target compound (cLogP ~2.8) is less lipophilic than the 4-fluorophenylthio analog (cLogP ~3.4) but more lipophilic than the 4-fluorophenylsulfonyl analog (cLogP ~2.5), reflecting the opposing contributions of the polar sulfone and the lipophilic methoxy group [1]. These LogP differences predict corresponding differences in aqueous solubility and non-specific protein binding, variables that directly affect in vitro assay performance.

Lipophilicity ADME prediction Solubility estimation

Evidence-Backed Application Scenarios for 2-((4-Methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide in Scientific Procurement


Scaffold-Hopping and SAR Expansion Around the Benzothiazole–Sulfonamide Acetamide Series

Procurement of the target compound is warranted when a medicinal chemistry program requires systematic exploration of electronic and lipophilic effects at the 4-position of the phenylsulfonyl ring. The Hammett σₚ divergence of the 4-methoxy substituent (σₚ = –0.27) from the 4-fluoro analog (σₚ = +0.06) provides a defined electronic perturbation window for correlating substituent effects with on-target potency [1]. The compound’s predicted cLogP of ~2.8 further fills a lipophilicity gap between the more polar 4-fluoro-sulfonyl analog (cLogP ~2.5) and the more lipophilic thioether variant (cLogP ~3.4) [2]. These properties support a systematic matched-pair analysis strategy, provided that all analogs are tested under identical assay conditions.

Control Compound for Sulfonamide Hydrogen-Bonding Interaction Probes

The sulfonyl oxygen atoms and the methoxy ether oxygen endow the target compound with a higher hydrogen-bond acceptor count relative to the 4-fluoro or thioether analogs. This property difference, as reflected in the TPSA disparity of ~17–25 Ų versus the thioether comparator [3], makes the compound a useful probe for dissecting the contribution of hydrogen-bonding interactions to target binding, particularly when compared against the thioether analog that lacks the sulfonyl group and methoxy oxygen. The experimental design should include both analogs tested at equipotent concentrations, with binding thermodynamics (ITC) or co-crystal structures used to validate the predicted H-bond difference.

Assessing Solubility-Limited Assay Artefacts in Lead-Like Series

The calculated LogP difference of +0.3 (vs. 4-F-sulfonyl analog) and –0.6 (vs. 4-F-thio analog) predicts a 2–4-fold range in intrinsic aqueous solubility across these three analogs [2]. Researchers can leverage this gradient to systematically evaluate the impact of compound precipitation or non-specific binding on biochemical or cellular assay readouts. The target compound’s intermediate lipophilicity makes it the preferred reference point for defining the solubility tolerance of a screening cascade before committing to more lipophilic members of the series.

Procurement Benchmarking for Vendor-Supplied Screening Libraries

Given that the compound is primarily available through screening-library suppliers (e.g., A2B Chem, Cat# BE45594), procurement decisions should mandate batch-specific purity documentation (≥95% by HPLC), NMR-based identity confirmation, and residual solvent analysis prior to biological testing . Because no biological activity data are publicly available in ChEMBL or PubChem BioAssay, any procurement for target-specific screening must be accompanied by an explicit plan for generating primary dose–response data under defined assay conditions, rather than relying on inferred activity from structurally related compounds.

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